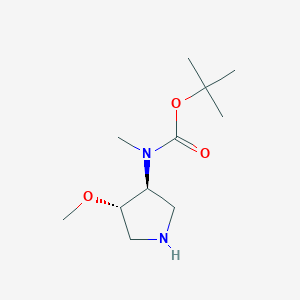
Tert-butyl (3S,4S)-4-methoxypyrrolidin-3-YL(methyl)carbamate
Übersicht
Beschreibung
Tert-butyl (3S,4S)-4-methoxypyrrolidin-3-YL(methyl)carbamate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl (3S,4S)-4-methoxypyrrolidin-3-YL(methyl)carbamate, also known as tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : tert-butyl ((3S,4S)-4-methoxypyrrolidin-3-yl)(methyl)carbamate
- CAS Number : 174727-04-9
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.31 g/mol
- Purity : Typically ≥ 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase, both of which are critical in the context of neurodegenerative diseases like Alzheimer's disease (AD). Inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive function .
- Neuroprotective Effects : Studies indicate that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. It reduces oxidative stress markers and inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- In Vitro Studies on Neuroprotection : Research demonstrated that this compound significantly reduced cell death in astrocytes induced by Aβ 1-42 exposure. The protective effect was attributed to the compound's ability to modulate inflammatory responses and oxidative stress levels .
- In Vivo Models : In animal models simulating AD-like symptoms, the compound exhibited a reduction in cognitive decline markers when administered alongside scopolamine. Although the results were promising, the bioavailability in the brain was noted as a limiting factor for efficacy .
Future Directions
The ongoing research into this compound suggests several potential therapeutic applications:
- Alzheimer's Disease Treatment : Given its dual action on AChE and β-secretase, further studies are warranted to explore its efficacy in clinical settings for AD management.
- Development of New Therapeutics : The unique structure of this compound makes it a valuable scaffold for designing new drugs targeting neurological disorders.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-6-12-7-9(8)15-5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHNEEGTSORGGI-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNCC1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CNC[C@@H]1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















